molecular formula C51H82O21 B192212 プセウドプロトジオシン CAS No. 102115-79-7

プセウドプロトジオシン

カタログ番号 B192212
CAS番号: 102115-79-7
分子量: 1031.2 g/mol
InChIキー: MDCUMTGKKLOMCW-GVPCVTONSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pseudoprotodioscin is a steroid saponin . It is a natural product found in Smilax menispermoidea, Dioscorea panthaica, and other organisms .


Synthesis Analysis

Pseudoprotodioscin and its derivatives were examined for their beneficial role against H2O2-mediated myocardial cell injury . The biotransformation pathway of pseudoprotodioscin by Gibberella fujikuroi CGMCC 3.4663 was proposed .


Molecular Structure Analysis

The molecular formula of Pseudoprotodioscin is C51H82O21 . The molecular weight is 1031.18 .


Chemical Reactions Analysis

Pseudoprotodioscin has been transformed by a fungus Gibberella fujikuroi CGMCC 3.4663 . Five new and three known steroidal saponins were obtained from the fermentation broth of pseudoprotodioscin incubated with this fungus .


Physical And Chemical Properties Analysis

Pseudoprotodioscin has a molecular weight of 1031.18 and a molecular formula of C51H82O21 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

科学的研究の応用

プセウドプロトジオシン:科学研究における応用に関する包括的な分析:

がん研究

プセウドプロトジオシンは、さまざまな癌細胞株に対する細胞毒性効果により、がん研究で有望視されています。 A375、L929、およびHeLa癌細胞に対して細胞毒性があることが判明しており、癌療法開発における潜在的な応用を示唆しています .

コレステロールおよびトリグリセリド合成

この化合物は、SREBP1/2およびマイクロRNA 33a/bレベルを阻害し、コレステロールおよびトリグリセリド合成に関連する遺伝子発現を低下させます。 これは、脂質プロファイルおよび関連する疾患の管理における役割を示唆しています .

エストロゲンレセプターモジュレーション

前脂肪細胞において、プセウドプロトジオシンはエストロゲンレセプターα(ERα)の核蓄積を増加させ、ホルモン関連研究および治療への影響を与える可能性があります .

抗炎症および抗酸化効果

プセウドプロトジオシンを含むアスパラガスは、抗炎症および抗酸化の薬理効果を示しています。 これらの特性は、さまざまな治療用途に利用できます .

アンチエイジングの可能性

プセウドプロトジオシンに部分的に起因するアスパラガスのアンチエイジング効果は、老化の兆候を軽減することを目的とした化粧品または皮膚科製品での使用につながる可能性があります .

多嚢胞性卵巣症候群(PCOS)治療

ネットワーク薬理学的研究は、プセウドプロトジオシンがPCOS治療に役割を果たす可能性があることを示唆していますが、正確なメカニズムは完全には解明されていません .

肝細胞がん(HCC)治療

ジオスゲニンなどの関連化合物は、HCC細胞におけるSTAT3シグナル伝達経路を阻害することが示されており、細胞増殖抑制および化学感受性をもたらします。 プセウドプロトジオシンに直接関連付けられていませんが、これは類似の化合物の研究のための潜在的な道筋を示しています .

各アプリケーションの詳細については、科学文献のさらなる読書と研究をお勧めします。

Cayman Chemical - プセウドプロトジオシン MedChemExpress - プセウドプロトジオシン <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http

Safety and Hazards

Pseudoprotodioscin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

作用機序

Target of Action

Pseudoprotodioscin, a type of furostanoside, primarily targets SREBP1/2 and microRNA 33a/b . These targets play a crucial role in the regulation of lipid metabolism. SREBP1/2 are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol and triglycerides . MicroRNA 33a/b are small non-coding RNAs that also regulate lipid metabolism .

Mode of Action

Pseudoprotodioscin interacts with its targets by inhibiting the levels of SREBP1/2 and microRNA 33a/b . This inhibition results in a reduction in the gene expression regarding the synthesis of cholesterol and triglycerides . In Hep G2 cells, Pseudoprotodioscin increases ABCA1 protein and mRNA levels, and promotes the effluxion of ApoA-1-mediated cholesterol .

Biochemical Pathways

The inhibition of SREBP1/2 and microRNA 33a/b by Pseudoprotodioscin affects the lipid metabolism pathway . This results in a decrease in the synthesis of cholesterol and triglycerides . In THP-1 macrophages, Pseudoprotodioscin shows a similar effect, which reduces HMGCR, FAS, and ACC mRNA levels and promotes low-density lipoprotein receptor by decreasing the PCSK9 levels .

Pharmacokinetics

The pharmacokinetics of Pseudoprotodioscin have been studied in rats . After intragastric administration (50 mg/kg) and intravenous administration (4 mg/kg), Pseudoprotodioscin showed rapid excretion . The bioavailability of Pseudoprotodioscin was found to be about 5.7% in rats

Result of Action

The molecular and cellular effects of Pseudoprotodioscin’s action include an increase in ABCA1 protein and mRNA levels, promotion of the effluxion of ApoA-1-mediated cholesterol, and a decrease in the synthesis of cholesterol and triglycerides . It has been reported that Pseudoprotodioscin exhibits cytotoxicity against A375, L929, and HeLa cancer cells .

Action Environment

The action, efficacy, and stability of Pseudoprotodioscin can be influenced by various environmental factors. For instance, the presence of certain endophytic fungi can enhance the saponin content of plants that produce Pseudoprotodioscin . Additionally, the compound’s action can be affected by the physiological environment in which it is present, such as pH, temperature, and the presence of other molecules .

生化学分析

Biochemical Properties

Pseudoprotodioscin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pseudoprotodioscin inhibits the transcription of sterol regulatory element-binding proteins (SREBP1c and SREBP2) by decreasing the levels of microRNA 33a/b. This inhibition leads to an increase in ATP-binding cassette transporter A1 (ABCA1) levels, which promotes the efflux of ApoA-1-mediated cholesterol . Additionally, Pseudoprotodioscin has been shown to reduce the mRNA levels of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC) in THP-1 macrophages .

Cellular Effects

Pseudoprotodioscin exerts significant effects on various cell types and cellular processes. In HepG2 cells, Pseudoprotodioscin increases the levels of ABCA1 protein and mRNA, promoting the efflux of ApoA-1-mediated cholesterol . It also inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels, leading to increased ABCA1 levels . Furthermore, Pseudoprotodioscin has been found to attenuate hydrogen peroxide-induced cytotoxicity in HepG2 cells by inhibiting intracellular reactive oxygen species (ROS) generation and restoring glutathione (GSH) levels .

Molecular Mechanism

The molecular mechanism of Pseudoprotodioscin involves several intricate processes. Pseudoprotodioscin binds to and inhibits the transcription of SREBP1c and SREBP2 by decreasing microRNA 33a/b levels . This inhibition results in increased ABCA1 levels, promoting the efflux of ApoA-1-mediated cholesterol . Additionally, Pseudoprotodioscin reduces the mRNA levels of HMGCR, FAS, and ACC in THP-1 macrophages . These interactions highlight the compound’s role in regulating cholesterol and lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pseudoprotodioscin have been observed to change over time. Pseudoprotodioscin exhibits stability and maintains its biological activity over extended periods. In HepG2 cells, Pseudoprotodioscin effectively increases cell viability in a concentration-dependent manner when pretreated with biologically safe concentrations (10, 30, and 50 μM) before exposure to cytotoxic concentrations of hydrogen peroxide . This indicates that Pseudoprotodioscin can provide long-term protective effects against oxidative stress.

Dosage Effects in Animal Models

The effects of Pseudoprotodioscin vary with different dosages in animal models. In ovariectomized ApoE-/- mice fed a high-cholesterol diet, Pseudoprotodioscin (1, 2.5, and 5 mg/kg) was found to reduce atherosclerotic plaque area and inhibit increases in serum total cholesterol and triglyceride levels . These findings suggest that Pseudoprotodioscin has a dose-dependent effect on lipid metabolism and atherosclerosis. High doses may lead to toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

Pseudoprotodioscin is involved in several metabolic pathways. It is metabolized by enzymes such as glycosidase, glycosyltransferase, and oxidoreductases . The biotransformation of Pseudoprotodioscin by the fungus Gibberella fujikuroi results in the formation of new steroidal saponins . These metabolic pathways highlight the compound’s potential for biotransformation and its role in regulating various metabolic processes.

Transport and Distribution

Pseudoprotodioscin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In HepG2 cells, Pseudoprotodioscin increases ABCA1 protein and mRNA levels, promoting the efflux of ApoA-1-mediated cholesterol . This indicates that Pseudoprotodioscin is actively transported and distributed within cells to exert its biological effects.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Pseudoprotodioscin involves the conversion of Diosgenin to Pseudoprotodioscin through several reactions.", "Starting Materials": [ "Diosgenin", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Chloroform", "Methanesulfonic acid", "Triethylamine", "Benzoyl chloride", "Acetonitrile", "Tetrahydrofuran", "Sodium bicarbonate", "Water" ], "Reaction": [ "Diosgenin is converted to its acetate derivative by reacting with acetic acid and acetic anhydride in the presence of a catalyst.", "The resulting diosgenin acetate is reduced to diosgenin using sodium borohydride in methanol.", "Diosgenin is then oxidized using hydrogen peroxide and sodium hydroxide to form 3β-hydroxy-5α,25R-spirostan-12-one-3-O-acetate.", "The acetate group is then removed using methanesulfonic acid and triethylamine to yield 3β-hydroxy-5α,25R-spirostan-12-one.", "The resulting compound is then reacted with benzoyl chloride in the presence of triethylamine and acetonitrile to form 3β-hydroxy-5α,25R-spirostan-12-one-3-O-benzoyl ether.", "The benzoyl ether is then deprotected using sodium bicarbonate and water to yield Pseudoprotodioscin." ] }

CAS番号

102115-79-7

分子式

C51H82O21

分子量

1031.2 g/mol

IUPAC名

2-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[(9S,13R)-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20?,22?,23?,25?,26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50-,51-/m0/s1

InChIキー

MDCUMTGKKLOMCW-GVPCVTONSA-N

異性体SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。